3-hydroxy-6-methoxyisobenzofuran-1(3H)-one
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Overview
Description
3-Hydroxy-6-methoxyisobenzofuran-1(3H)-one is a chemical compound with a unique structure that includes a hydroxyl group, a methoxy group, and an isobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-6-methoxyisobenzofuran-1(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from a methoxy-substituted benzaldehyde, the compound can be synthesized through a series of reactions including hydroxylation and cyclization.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. The exact methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6-methoxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-Hydroxy-6-methoxyisobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-6-methoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyisobenzofuran-1(3H)-one: Lacks the methoxy group, which may affect its reactivity and applications.
6-Methoxyisobenzofuran-1(3H)-one: Lacks the hydroxyl group, which can influence its chemical properties and biological activities.
Uniqueness
3-Hydroxy-6-methoxyisobenzofuran-1(3H)-one is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and applications that may not be possible with similar compounds.
Properties
IUPAC Name |
3-hydroxy-6-methoxy-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-12-5-2-3-6-7(4-5)9(11)13-8(6)10/h2-4,8,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOXKTOMEFCMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(OC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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